5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position.
Indole Formation: The formation of the indole ring through a Fischer indole synthesis, using 2-methyl-1H-indole as a starting material.
Coupling Reaction: The coupling of the indole derivative with the nitrated benzamide under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the nitro and chloro groups may contribute to the compound’s overall activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide can be compared with other indole derivatives, such as:
5-chloro-N-(2,2-diphenylethyl)-2-hydroxybenzamide: Another indole derivative with potential antimalarial activity.
Indole-3-acetic acid: A naturally occurring plant hormone with various biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMIALHZULVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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